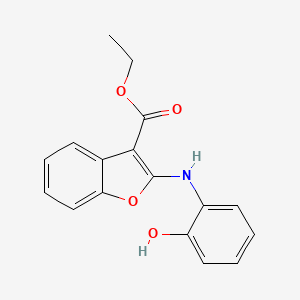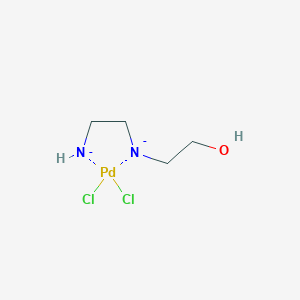
5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation of β-hydroxy amides to oxazolines, followed by oxidation to oxazoles using manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing manganese dioxide, which facilitates the oxidation of oxazolines to oxazoles under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of oxazole derivatives to corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the oxazole ring, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Oxidation: Manganese dioxide, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Palladium catalysts, elevated temperatures.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxazole compounds.
Scientific Research Applications
5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of antimicrobial and anticancer agents.
Materials Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biological Studies: Investigated for its potential to inhibit biofilm formation in pathogenic bacteria.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Macrooxazole D: Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate.
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Uniqueness
5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable bioactive compounds makes it a valuable scaffold in drug development and materials science.
Properties
CAS No. |
89724-36-7 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5-methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-8-9(10(14)15)13-11(16-8)12(2)6-4-3-5-7-12/h3-4H,5-7H2,1-2H3,(H,14,15) |
InChI Key |
WQFDOJFIUMZDFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2(CCC=CC2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



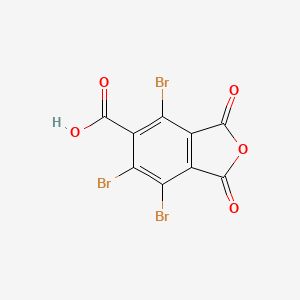
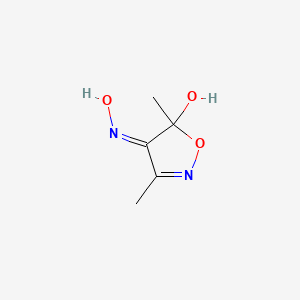
![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
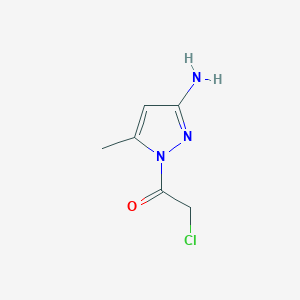

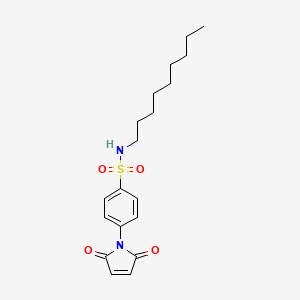
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)

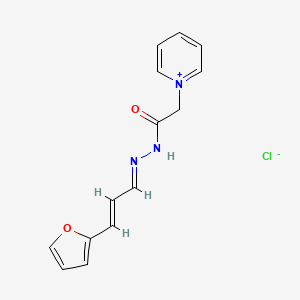
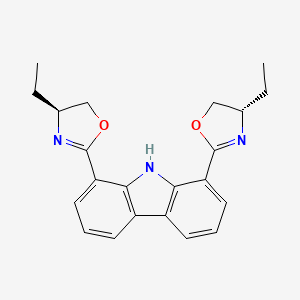
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
